1-(2,3-dimethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea
Description
Properties
IUPAC Name |
1-(2,3-dimethoxyphenyl)-3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O3/c1-22-15-9-5-4-7-12(15)14(21-22)11-19-18(23)20-13-8-6-10-16(24-2)17(13)25-3/h6,8,10H,4-5,7,9,11H2,1-3H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPHUNVFYZMRODL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCCC2)C(=N1)CNC(=O)NC3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2,3-Dimethoxyphenyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, exploring its synthesis, mechanisms of action, and therapeutic potential based on diverse research findings.
Chemical Structure
The compound can be represented by the following chemical structure:
- Molecular Formula : C18H24N4O3
- Molecular Weight : 336.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological pathways. It has been shown to inhibit specific enzymes and receptors involved in cancer progression and other diseases.
Key Mechanisms:
- Inhibition of Phosphatidylinositol 3-Kinase (PI3K) : This pathway is crucial for cell growth and survival. Inhibition can lead to reduced tumor growth.
- Targeting mTOR Pathway : The mechanistic target of rapamycin (mTOR) is another critical regulator of cell proliferation and metabolism.
Anticancer Activity
Research indicates that this compound exhibits potent antiproliferative effects against several cancer cell lines.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon) | 0.3 - 0.45 | |
| MCF-7 (Breast) | 5.16 - 20 | |
| U87 MG (Glioblastoma) | Not specified | |
| A549 (Lung) | Not specified |
These findings suggest that the compound may serve as a promising candidate for further development in cancer therapy.
Additional Biological Activities
Besides anticancer properties, this compound may also exhibit:
- Antimicrobial Activity : Preliminary studies suggest potential efficacy against bacterial infections.
- Anti-inflammatory Effects : The modulation of inflammatory pathways may contribute to its therapeutic profile.
Study 1: Antiproliferative Effects
In a study published in MDPI's Molecules, the compound was tested against various cancer cell lines. The results demonstrated significant inhibition of cell proliferation, particularly in colon and breast cancer models. The study highlighted the importance of the urea moiety in enhancing biological activity while maintaining low toxicity levels .
Study 2: Enzymatic Inhibition
Another investigation focused on the enzymatic inhibition properties of the compound. It was found to effectively inhibit PI3K and mTORC1 pathways, leading to decreased tumor growth in mouse models. The study provided insights into the structure-activity relationship (SAR), indicating that specific substitutions on the indazole ring could enhance potency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
